6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline
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Overview
Description
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives has been extensively studied for the last two decades .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound. It is a fused heterocycle system of a benzene ring and pyrazine ring . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline can undergo various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, and substitutions .Physical And Chemical Properties Analysis
Quinoxaline is a low melting solid and is miscible in water. It is a weak base and can form salts with acids .Scientific Research Applications
Bioactive Molecules Synthesis
Quinoxaline derivatives, including 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline, have been utilized in the synthesis of various bioactive molecules. These compounds are integral in the design and development of new drugs due to their wide range of biological activities . The ability to incorporate different functional groups makes them versatile scaffolds in medicinal chemistry.
Dyes and Fluorescent Materials
The structural framework of quinoxaline allows for the creation of dyes and fluorescent materials. These materials are important in multiple fields, including biological imaging and sensors. The fluorescent properties of quinoxaline derivatives can be tuned by modifying their structure, which is crucial for specific applications .
Organic Sensitizers for Solar Cells
In the field of renewable energy, quinoxaline derivatives serve as organic sensitizers for dye-sensitized solar cells (DSSCs). They play a significant role in light harvesting and electron injection, contributing to the overall efficiency of solar cells .
Polymeric Optoelectronic Materials
The incorporation of quinoxaline derivatives into polymeric materials enhances their optoelectronic properties. These polymers are used in various applications, including photovoltaics and field-effect transistors, due to their improved charge transport capabilities .
Antimicrobial Activities
Quinoxaline derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics. Their ability to inhibit the growth of various microorganisms is valuable in the pharmaceutical industry for treating infections .
Mechanism of Action
Future Directions
Quinoxalines have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases. Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens . This suggests a promising future direction for the study and application of quinoxaline derivatives like 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline.
properties
IUPAC Name |
6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHLATKQXRBZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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